

Application Note: Quantification of trans-2-Octenedioyl-CoA using LC-MS/MS

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Compound of Interest

Compound Name: *trans-2-octenedioyl-CoA*

Cat. No.: B15598417

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Abstract

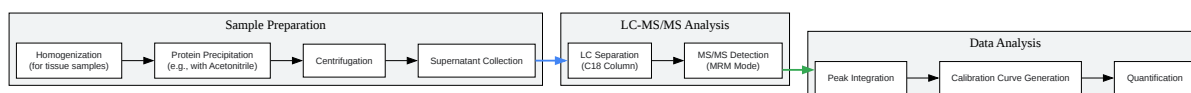
This application note details a robust and sensitive method for the quantification of **trans-2-octenedioyl-CoA** in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a key intermediate in fatty acid metabolism, accurate measurement of **trans-2-octenedioyl-CoA** is crucial for studying metabolic disorders and for the development of therapeutic interventions.[1] The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high selectivity and accuracy. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

Introduction

Trans-2-octenedioyl-CoA is an important intermediate metabolite in the beta-oxidation pathway of fatty acids.[1] Dysregulation of this pathway is implicated in various metabolic diseases. Consequently, the ability to accurately quantify levels of specific acyl-CoA species like **trans-2-octenedioyl-CoA** is essential for both basic research and clinical drug

development. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and wide dynamic range.[2] This document provides a detailed protocol for the extraction and quantification of **trans-2-octenedioyl-CoA**, adaptable to various biological samples such as plasma, serum, and tissue homogenates.

Experimental Workflow



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Caption: Overall workflow for the quantification of **trans-2-octenedioyl-CoA**.

Detailed Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences and ensuring accurate quantification. The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

- Biological sample (e.g., 100 μ L plasma or 50 mg tissue)
- Internal Standard (IS) solution (e.g., 13 C-labeled **trans-2-octenedioyl-CoA** or a structurally similar acyl-CoA)
- Ice-cold acetonitrile (ACN)
- Centrifuge capable of 13,000 x g and 4°C
- Microcentrifuge tubes

Protocol:

- For liquid samples (plasma, serum):
 - Pipette 100 μ L of the sample into a pre-chilled microcentrifuge tube.
 - Add 10 μ L of the internal standard solution.
 - Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- For tissue samples:
 - Weigh approximately 50 mg of frozen tissue.
 - Add 500 μ L of ice-cold 80% methanol/water and a corresponding amount of internal standard.
 - Homogenize the tissue using a bead beater or similar homogenizer. Keep the sample on ice.
 - Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube for protein precipitation as described for liquid samples.
- Vortex the mixture vigorously for 30 seconds.
- Incubate on ice for 20 minutes to allow for complete protein precipitation.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

Parameter	Value
Column	C18 Reversed-Phase, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	325°C
Capillary Voltage	3.5 kV
Collision Gas	Argon

MRM Transitions:

The specific precursor and product ions for **trans-2-octenedioyl-CoA** and the internal standard need to be determined by direct infusion of the analytical standards. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[\[3\]](#)[\[4\]](#)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
trans-2-octenedioyl-CoA	To be determined	To be determined	To be optimized
Internal Standard	To be determined	To be determined	To be optimized

Quantitative Data Summary

The following tables represent typical performance characteristics that should be evaluated during method validation. The values are illustrative and based on similar acyl-CoA analyses.^[3]
[5]

Table 1: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	R ²
trans-2-octenedioyl-CoA	1 - 1000	> 0.995

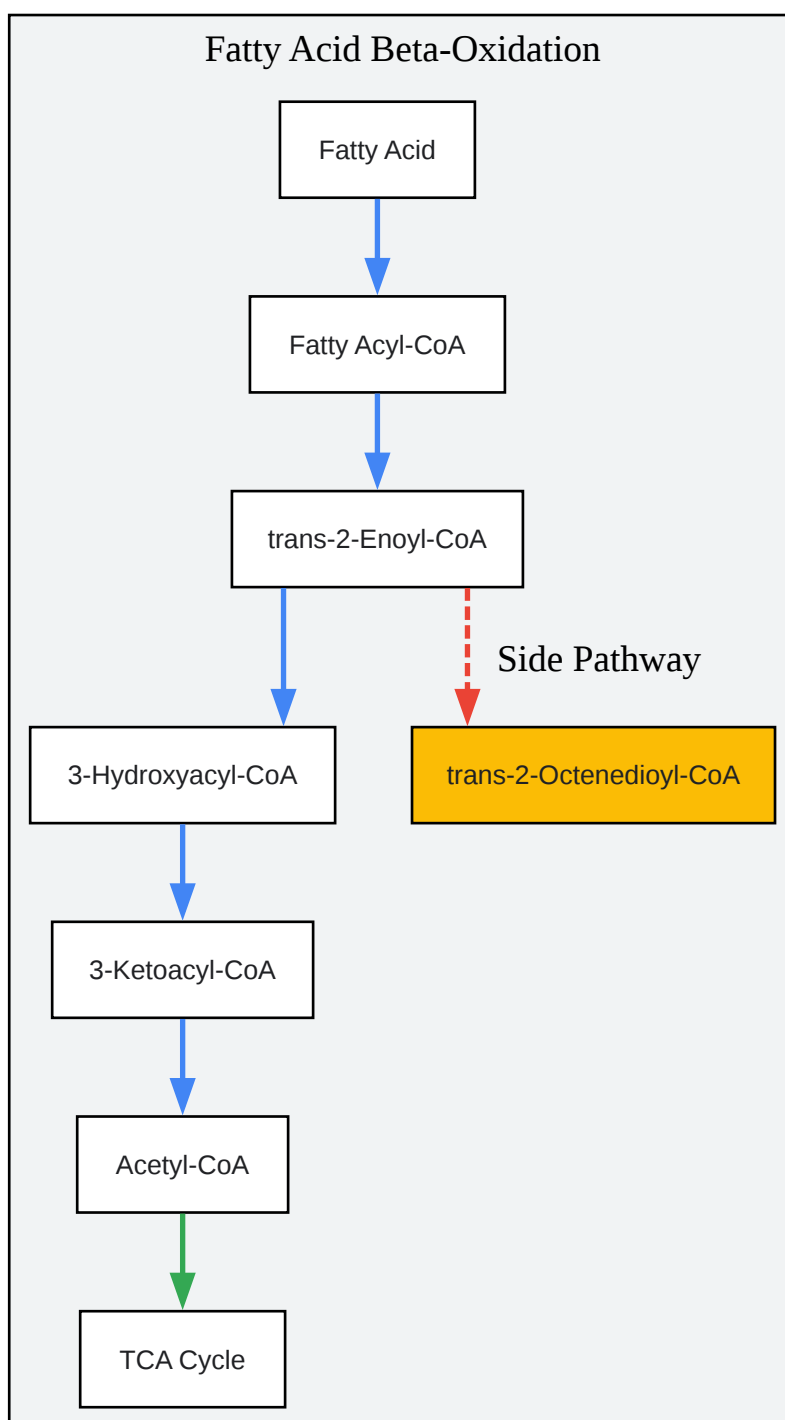
Table 2: Precision and Accuracy

Concentration Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC (3 ng/mL)	< 15%	< 15%	85 - 115%
Mid QC (100 ng/mL)	< 10%	< 10%	90 - 110%
High QC (800 ng/mL)	< 10%	< 10%	90 - 110%

Table 3: Sensitivity and Recovery

Parameter	Value
Limit of Detection (LOD)	0.5 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL
Matrix Effect (%)	85 - 115%
Extraction Recovery (%)	> 80%

Signaling Pathway Context



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Caption: Role of **trans-2-octenedioyl-CoA** in fatty acid metabolism.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **trans-2-octenedioyl-CoA** in biological samples. This protocol offers a solid foundation for researchers in metabolic studies and drug development, enabling the accurate assessment of this key metabolic intermediate. Method validation should be performed in the specific biological matrix of interest to ensure data quality and adherence to regulatory guidelines.

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